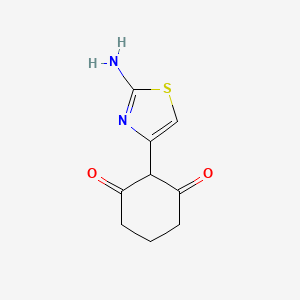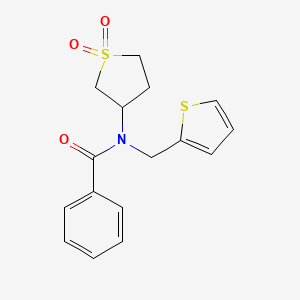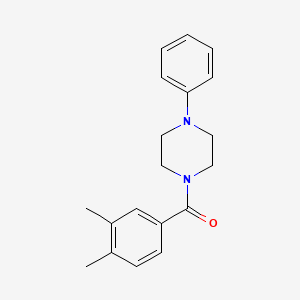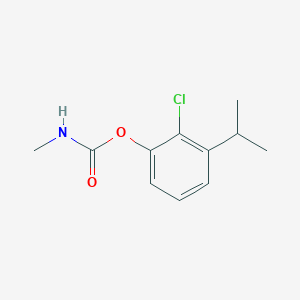
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of carbamate, a class of compounds widely used as insecticides due to their effectiveness in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-3-propan-2-ylphenyl) N-methylcarbamate typically involves the reaction of 2-chloro-3-propan-2-ylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-chloro-3-propan-2-ylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts: Catalysts like triethylamine can be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. The process includes:
Batch or Continuous Process: Depending on the production requirements, either batch or continuous processes can be employed.
Purification: The product is purified using techniques such as recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated or reduced forms, depending on the reagents and conditions used.
Scientific Research Applications
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an insecticide in controlling vector-borne diseases.
Industry: It is used in the formulation of pesticides and insecticides for agricultural purposes.
Mechanism of Action
The mechanism of action of (2-chloro-3-propan-2-ylphenyl) N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death.
Comparison with Similar Compounds
Similar Compounds
Carbofuran: Another N-methylcarbamate insecticide with a similar mechanism of action.
Propoxur: A carbamate insecticide used for pest control in agriculture and public health.
Aldicarb: Known for its high toxicity and effectiveness as an insecticide.
Uniqueness
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate is unique due to its specific chemical structure, which provides distinct properties such as higher stability and effectiveness in certain applications compared to other carbamate insecticides.
Properties
CAS No. |
3566-09-4 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2-chloro-3-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)8-5-4-6-9(10(8)12)15-11(14)13-3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
OYQYZTQPLCFOSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)OC(=O)NC)Cl |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC(=O)NC)Cl |
Synonyms |
2-chloro-3-isopropylphenyl-N-methylcarbamate OMS 22 OMS-22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


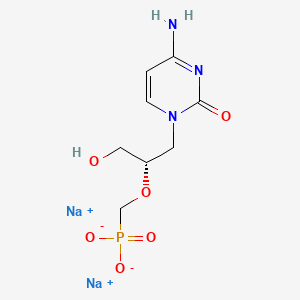
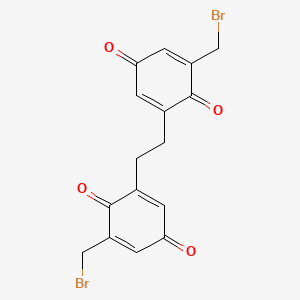
![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)
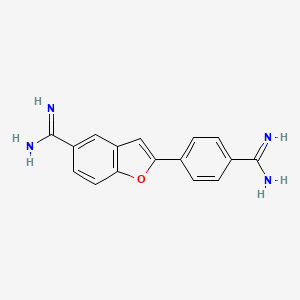
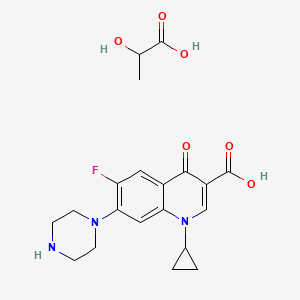
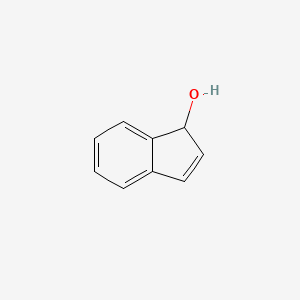
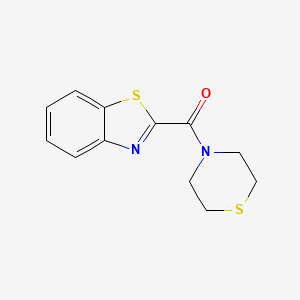
![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B1203986.png)
![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)
![2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)
